molecular formula C21H24N4O4 B2790706 3-((3,4-dimethoxyphenethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one CAS No. 881432-51-5

3-((3,4-dimethoxyphenethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one

Cat. No. B2790706
CAS RN: 881432-51-5
M. Wt: 396.447
InChI Key: KOSDRIRZNMLPJN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazin-5(4H)-one ring, which is substituted with a 3,4-dimethoxyphenethyl)amino group at the 3-position and a 4-methoxybenzyl group at the 6-position. The 3,4-dimethoxybenzyl group has been used as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

Scientific Research Applications

Protective Group for Thiol Moiety in Self-Assembled Monolayers (SAMs)

The 3,4-dimethoxybenzyl group serves as a protective group for the thiol moiety in SAMs. SAMs are frequently used in applications such as molecular electronics, sensors, and surface modification. However, the low solubility of thiol precursors can hinder their formation. By introducing the 3,4-dimethoxybenzyl group, solubility and stability increase. During monolayer formation, this protective group is cleaved off, especially at elevated temperatures and in the presence of protons (e.g., trifluoroacetic acid). The resulting SAMs maintain the same structure and quality as those obtained from unprotected thiols .

Photocatalysis and Energy Conversion

The triazine scaffold suggests potential photocatalytic activity. Researchers could explore its ability to harness solar energy for water splitting, pollutant degradation, or other energy conversion processes.

properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylamino]-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-27-16-7-4-14(5-8-16)12-17-20(26)23-21(25-24-17)22-11-10-15-6-9-18(28-2)19(13-15)29-3/h4-9,13H,10-12H2,1-3H3,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSDRIRZNMLPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3,4-dimethoxyphenethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one

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